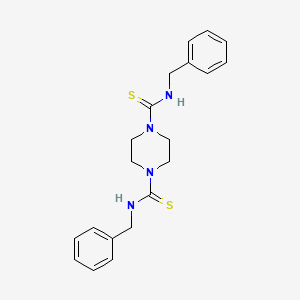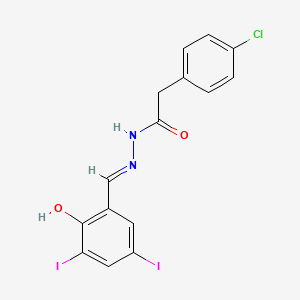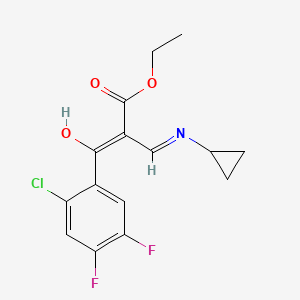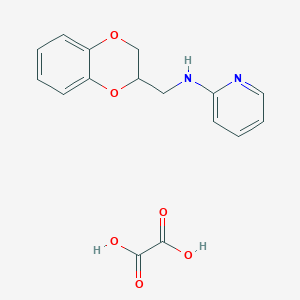
N,N'-dibenzyl-1,4-piperazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibenzyl-1,4-piperazinedicarbothioamide, also known as DBT, is a chemical compound that has been widely studied for its potential therapeutic applications. DBT belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N,N'-dibenzyl-1,4-piperazinedicarbothioamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In infectious microorganisms, this compound disrupts the cell membrane and inhibits essential metabolic pathways. In neurological disorders, this compound modulates neurotransmitter levels and reduces oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound inhibits proliferation, induces apoptosis, and suppresses angiogenesis. In infectious microorganisms, this compound disrupts cell membrane integrity, inhibits metabolic pathways, and reduces virulence. In neurological disorders, this compound improves cognitive function, reduces oxidative stress, and modulates neurotransmitter levels.
Advantages and Limitations for Lab Experiments
N,N'-dibenzyl-1,4-piperazinedicarbothioamide has several advantages for lab experiments, including high yield and purity, broad-spectrum activity, and low toxicity. However, this compound also has some limitations, such as poor solubility in water and limited stability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.
Future Directions
There are several future directions for research on N,N'-dibenzyl-1,4-piperazinedicarbothioamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the exploration of this compound's potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in different systems.
Synthesis Methods
N,N'-dibenzyl-1,4-piperazinedicarbothioamide can be synthesized via a multi-step reaction process starting from benzylamine and carbon disulfide. The reaction involves the formation of piperazine intermediate, which is then treated with thionyl chloride and benzylamine to yield this compound. The yield of the reaction is typically high, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N,N'-dibenzyl-1,4-piperazinedicarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In infectious disease research, this compound has been demonstrated to have antimicrobial activity against a wide range of bacteria and fungi. In neurological disorder research, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.
properties
IUPAC Name |
1-N,4-N-dibenzylpiperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S2/c25-19(21-15-17-7-3-1-4-8-17)23-11-13-24(14-12-23)20(26)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJSYIDNBCHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NCC2=CC=CC=C2)C(=S)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6017333.png)

![1-ethyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6017348.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B6017352.png)


![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6017383.png)

![4-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6017397.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B6017400.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6017404.png)
![5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}-2-pyrimidinamine](/img/structure/B6017405.png)

![N-methyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6017422.png)